Cas no 1114653-54-1 (2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- (4-chlorophenyl)-[4-(3,4-dimethylphenyl)-1,1-dioxo-1$l^{6},4-benzothiazin-2-yl]methanone
- 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
-
- インチ: 1S/C23H18ClNO3S/c1-15-7-12-19(13-16(15)2)25-14-22(23(26)17-8-10-18(24)11-9-17)29(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3
- InChIKey: AJHVIJSHEOKSSB-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C(C1=C([H])N(C2C([H])=C([H])C(C([H])([H])[H])=C(C([H])([H])[H])C=2[H])C2=C([H])C([H])=C([H])C([H])=C2S1(=O)=O)=O
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-6452-15mg |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-6452-5mg |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-6452-5μmol |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-6452-2mg |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-6452-10mg |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-6452-3mg |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 3mg |
$63.0 | 2023-09-10 | ||
A2B Chem LLC | BA68985-5mg |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA68985-1mg |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F3411-6452-2μmol |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-6452-10μmol |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
1114653-54-1 | 10μmol |
$69.0 | 2023-09-10 |
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報
Recent Advances in the Study of 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1114653-54-1)
The compound 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1114653-54-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzothiazine core, has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and potential clinical applications.
One of the key areas of investigation has been the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro studies have demonstrated that 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibits a high affinity for COX-2, with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. These findings suggest its potential as a safer alternative for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
Further research has explored the compound's interactions with other molecular targets, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways play critical roles in the regulation of immune responses and cell proliferation. Preliminary data indicate that 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione can effectively suppress NF-κB activation and MAPK signaling, thereby attenuating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These properties highlight its potential as a multi-targeted anti-inflammatory agent.
In addition to its anti-inflammatory effects, recent studies have investigated the compound's potential applications in oncology. Preclinical models have shown that 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione can induce apoptosis in certain cancer cell lines, particularly those with dysregulated NF-κB activity. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation makes it a promising candidate for further development as an adjunctive therapy in cancer treatment.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolism, and excretion. Results indicate that 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibits favorable pharmacokinetic properties, including good oral absorption and a relatively long half-life. These characteristics support its potential for oral administration in clinical settings. However, further studies are needed to assess its safety profile and potential drug-drug interactions.
In conclusion, the latest research on 2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1114653-54-1) underscores its therapeutic potential across multiple disease areas, particularly in inflammation and oncology. Its selective inhibition of COX-2, modulation of NF-κB and MAPK pathways, and favorable pharmacokinetic properties make it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing its chemical structure for enhanced efficacy and safety, as well as exploring its potential in combination therapies.
1114653-54-1 (2-(4-chlorobenzoyl)-4-(3,4-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione) 関連製品
- 478247-86-8(3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one)
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 203741-61-1(2-(4-nitrophenoxy)propanohydrazide)
- 2199500-65-5((1S)-3,3-difluorocyclohexane-1-carboxylic acid)
- 1805310-73-9(4-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid)
- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)
- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)
- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)
- 2402831-21-2(7,8-Dimethylquinoline-5-carboxylic acid)
- 1888818-07-2(3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine)




